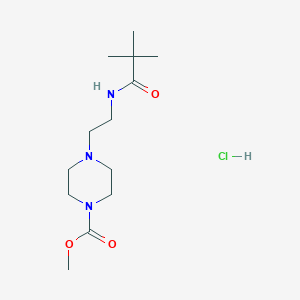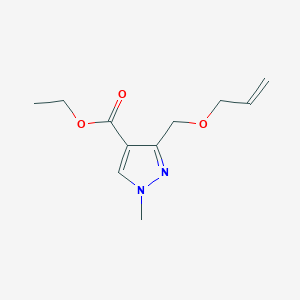
1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has attracted significant attention from the scientific community due to its potential medical applications. This compound has been studied for its ability to modulate certain biological pathways, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Medicinal Chemistry Applications
- Acetylcholinesterase Inhibition : A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed for antiacetylcholinesterase activity indicates the potential of structurally related compounds in optimizing interactions with enzyme hydrophobic binding sites, which can be crucial for designing inhibitors for conditions such as Alzheimer's disease (Vidaluc et al., 1995).
Materials Science Applications
- Conductive Polymers : Research on the synthesis of conjugated polythiophenes demonstrates the significance of structural modifications in altering the photophysical properties of materials for electronic and photonic applications. Such studies are essential for developing advanced materials for optoelectronic devices (Wang et al., 2013).
Chemistry of Heterocyclic Compounds
- Synthetic Methodologies : Investigations into the synthesis of urea and thiourea-based assemblies highlight the versatility of these functional groups in forming heterocyclic compounds with potential applications ranging from pharmaceuticals to materials science. For example, the study on conformational adjustments in thiourea and urea derivatives showcases the importance of structural factors in determining the properties of the synthesized compounds (Phukan & Baruah, 2016).
Biological Activity
- Corrosion Inhibition : Urea-derived Mannich bases have been investigated for their efficiency as corrosion inhibitors, highlighting the utility of urea and thiourea derivatives in industrial applications beyond their biological relevance. These studies provide insights into the relationship between molecular structure and inhibition efficiency, useful for designing better corrosion inhibitors (Jeeva et al., 2015).
Anion Receptors
- The study of non-racemic atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives illustrates the potential of urea and thiourea derivatives in supramolecular chemistry, particularly in enantioselective recognition and sensing applications (Roussel et al., 2006).
properties
IUPAC Name |
1-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS2/c19-15(17-14-2-1-8-21-14)16-10-12-3-6-18(7-4-12)13-5-9-20-11-13/h1-2,8,12-13H,3-7,9-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUGEUGPJHFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide](/img/structure/B2958656.png)

![6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2958660.png)

![4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2958663.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2958667.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid](/img/structure/B2958670.png)

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)